AG311
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Overview
Description
AG311 is a heterocyclic compound that features both indole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG311 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of 3-amino-1H-indole-2-carboxylates with aryl isocyanates or isothiocyanates can lead to the formation of pyrimido[4,5-b]indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
AG311 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
AG311 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a probe for studying biological processes involving indole and pyrimidine derivatives.
Medicine: It is being investigated for its potential anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of AG311 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus.
Pyrimidine derivatives: Compounds such as cytosine and thymine share the pyrimidine ring.
Uniqueness
AG311 is unique due to the combination of indole and pyrimidine rings with a p-tolylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1126602-42-3 |
---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine |
InChI |
InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22) |
InChI Key |
IMNBYLUXBBXZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine AG311 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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